2-Chloro-3-methyl-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-3-methyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)3-12-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNHGSGBIBLZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223549-97-1 | |
| Record name | 2-chloro-3-methyl-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: N-Oxidation
3-Methylpyridine reacts with hydrogen peroxide in acetic acid to form N-oxy-3-methylpyridine. This step enhances reactivity for subsequent chlorination.
Step 2: Benzoyl Chloride Chlorination
N-oxide intermediates undergo chlorination with benzoyl chloride, introducing a chlorine atom at the 2-position. The reaction avoids isolating isomers (e.g., 2-chloro-3-methylpyridine), streamlining the process.
Step 3: Chlorine Gas Chlorination
Gaseous chlorine replaces the 5-methyl group with a trichloromethyl group, forming 2-chloro-5-trichloromethyl-3-methylpyridine.
Step 4: Fluorination
Trichloromethyl groups are fluorinated using anhydrous hydrogen fluoride (HF) at 170–200°C, yielding the trifluoromethyl moiety.
Critical Parameters:
This method’s modularity allows adjustments in chlorination and fluorination steps to enhance selectivity.
Fluorination and Chlorination Strategies
Adapting methodologies from CA1199331A, trifluoromethyl groups are introduced via halogen exchange. For example, 2-chloro-3-methyl-5-trichloromethylpyridine reacts with HF under pressure to replace chlorines with fluorines.
Reaction Profile:
Challenges include handling corrosive HF and ensuring complete conversion without side reactions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents in the presence of a base.
Major Products:
- Substituted pyridines
- Oxidized or reduced pyridine derivatives
- Coupled products with various aromatic or aliphatic groups .
Scientific Research Applications
Applications in Agrochemicals
One of the primary applications of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is in the development of agrochemicals. Its derivatives have been utilized as herbicides, fungicides, and insecticides. For instance, Fluazifop-butyl, a notable herbicide, is derived from trifluoromethylpyridine compounds and has been successful in controlling grass weeds in various crops .
Case Study: Fluazifop-butyl
- Active Ingredient : Fluazifop-butyl
- Application : Selective herbicide for post-emergent control of annual and perennial grasses.
- Mechanism : Inhibits fatty acid synthesis in plants.
- Market Approval : Approved for use in multiple countries, demonstrating its global relevance.
Pharmaceutical Applications
In addition to agrochemical uses, this compound plays a crucial role as an intermediate in pharmaceutical synthesis. Its derivatives have shown potential as therapeutic agents against various diseases, including cancer and infectious diseases.
Case Study: Anticancer Agents
Research has indicated that certain derivatives of trifluoromethylpyridine exhibit significant cytotoxic activity against cancer cell lines. For example, studies have explored the molecular docking of these compounds to identify their interaction with specific biological targets involved in cancer progression .
Data Table: Summary of Applications
| Application Type | Compound/Derivative | Use Case | Mechanism/Effect |
|---|---|---|---|
| Agrochemical | Fluazifop-butyl | Herbicide for grass control | Inhibits fatty acid synthesis |
| Pharmaceutical | Various derivatives | Anticancer agents | Cytotoxic activity against cancer cells |
| Veterinary | TFMP derivatives | Veterinary pharmaceuticals | Antiparasitic properties |
Future Directions and Research Opportunities
The ongoing research into this compound suggests that new applications may emerge, particularly in the development of novel agrochemicals and pharmaceuticals. The unique properties imparted by the trifluoromethyl group are expected to lead to innovative solutions for crop protection and disease treatment.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is largely dependent on its application. In agrochemicals, it acts by interfering with specific biological pathways in pests, leading to their elimination. In pharmaceuticals, it may target specific enzymes or receptors, modulating their activity to achieve the desired therapeutic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2,3-Dichloro-5-(trifluoromethyl)pyridine
- Structure : Cl at positions 2 and 3, –CF₃ at position 4.
- Properties : Liquid (MP: -2°C, BP: 172°C), synthesized via halogen exchange or chlorination .
- Comparison : The absence of a methyl group in this compound increases its electrophilicity compared to 2-chloro-3-methyl-5-(trifluoromethyl)pyridine. This makes it a precursor for insecticides like chlorfluazuron, where reactivity is critical .
2-Chloro-4-methyl-5-(trifluoromethyl)pyridine (CAS 780802-36-0)
- Structure : –CH₃ at position 4 instead of 3.
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
Functional Group Variations
2-Cyano-3-chloro-5-(trifluoromethyl)pyridine
- Structure : –CN at position 2.
- Comparison: The electron-withdrawing cyano group enhances the ring’s electron deficiency, improving stability in high-temperature reactions but reducing solubility compared to the –Cl substituent .
Pyridalyl (Insecticide)
- Structure : –O– linkages and a 5-(trifluoromethyl)pyridine core.
- Comparison: Pyridalyl’s extended structure (with phenoxy and ether groups) provides superior pest control due to enhanced bioavailability and target specificity, whereas the methyl and chloro groups in the target compound may limit its pesticidal scope .
Physical Properties
Biological Activity
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This compound's unique structure, characterized by the presence of chlorine and trifluoromethyl groups, imparts distinctive chemical properties that enhance its efficacy in various biological contexts.
The molecular structure of this compound is defined by its pyridine ring, which is substituted at the 2, 3, and 5 positions with chlorine, methyl, and trifluoromethyl groups, respectively. This configuration influences its reactivity and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The presence of fluorine atoms is known to enhance metabolic stability and bioactivity in pharmaceutical applications.
Antimicrobial Activity
A series of studies have demonstrated the antimicrobial properties of trifluoromethylpyridine derivatives. For instance, derivatives have shown significant activity against various bacterial strains. In one study, the antibacterial activity was assessed using different concentrations (50 mg/L and 100 mg/L) against several bacterial strains:
| Compound | Activity (%) at 50 mg/L | Activity (%) at 100 mg/L |
|---|---|---|
| E1 | 18 ± 2.4 | 57 ± 0.3 |
| E2 | 16 ± 3.0 | 44 ± 3.0 |
| E3 | — | 53 ± 2.5 |
These results suggest that modifications to the pyridine structure can lead to enhanced antibacterial efficacy .
Antifungal Activity
In terms of antifungal activity, trifluoromethylpyridine derivatives have been reported to possess significant fungicidal properties. A study indicated that these compounds could outperform traditional antifungals in certain applications due to their unique electronic properties imparted by the trifluoromethyl group .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors within microbial cells, inhibiting their function.
- Membrane Disruption : The lipophilic nature of trifluoromethyl groups can facilitate penetration into microbial membranes, disrupting cellular integrity.
- Binding Affinity : The structural characteristics may enhance binding affinity to biological targets due to favorable interactions at the molecular level.
Case Studies
- Antimycobacterial Activity : A recent study explored the potential of related compounds as antimycobacterial agents against Mycobacterium tuberculosis. The findings suggested that certain derivatives exhibited promising activity, indicating a potential pathway for developing new anti-TB drugs .
- QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of various pyridine derivatives. These models help in understanding how structural modifications can influence efficacy against specific pathogens .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine, and what challenges arise during its preparation?
- Methodology : Synthesis often involves halogenation and trifluoromethylation steps. For example:
- Chlorination : Catalytic vapor-phase chlorination of β-picoline derivatives under controlled conditions .
- Trifluoromethylation : Copper-mediated trifluoromethylation using fluoroform-derived CuCF₃ or halogen exchange with trifluoromethylating agents like CF₃I .
Q. How can spectroscopic techniques (NMR, FTIR) differentiate this compound from structurally similar compounds?
- NMR : The methyl group at position 3 produces a distinct singlet (~δ 2.5 ppm in ¹H NMR), while the trifluoromethyl group causes a quartet in ¹⁹F NMR (~δ -60 ppm). Chlorine’s deshielding effect shifts pyridine ring protons downfield .
- FTIR : C-Cl stretching (~550-650 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (~1150-1250 cm⁻¹) confirm substituents. Methyl C-H stretches (~2850-2960 cm⁻¹) distinguish it from amino or azetidine derivatives .
Q. What are the key physicochemical properties of this compound relevant to reaction design?
- Melting Point : 28–31°C (pure crystalline form) .
- Solubility : Lipophilic (logP ~2.5), soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.
- Stability : Susceptible to hydrolysis under strong acidic/basic conditions; store anhydrously at ≤4°C .
Advanced Research Questions
Q. How does the methyl group at position 3 influence regioselective functionalization compared to other substituents (e.g., amino or azetidinyl groups)?
- Electronic Effects : The methyl group is electron-donating, increasing electron density at adjacent positions. This contrasts with electron-withdrawing groups (e.g., -NH₂), which deactivate the ring.
- Regioselectivity : Metalation (e.g., LDA) at position 4 is favored due to methyl’s ortho-directing effect, enabling selective C-H functionalization. Compare to azetidine derivatives, where steric hindrance limits reactivity at position 2 .
- Case Study : Suzuki-Miyaura coupling at position 4 achieves >80% yield using Pd(OAc)₂/XPhos in THF/water (90°C, 12 h) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- DFT Calculations : Assess charge distribution (Mulliken charges) and Fukui indices to identify electrophilic centers. Position 2 (chlorine) is most reactive due to trifluoromethyl’s meta-directing effect.
- Kinetic Modeling : Simulate transition states for SNAr with amines/thiols. Predict activation barriers using Gaussian09 at the B3LYP/6-31G* level .
Q. How do contradictory data on reaction yields arise in trifluoromethylpyridine chemistry, and how can they be resolved?
- Sources of Discrepancy :
- Impurity Profiles : Residual solvents (e.g., DMF) in intermediates alter reaction kinetics.
- Catalyst Loading : Pd-based catalysts degrade at >5 mol%, reducing cross-coupling efficiency .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
